molecular formula C19H22ClN5O B1225435 1-(2-chlorophenyl)-N-[(1-cyclopentyl-5-tetrazolyl)methyl]-N-(2-furanylmethyl)methanamine

1-(2-chlorophenyl)-N-[(1-cyclopentyl-5-tetrazolyl)methyl]-N-(2-furanylmethyl)methanamine

Cat. No. B1225435
M. Wt: 371.9 g/mol
InChI Key: OKRUNHSVYVBMBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-N-[(1-cyclopentyl-5-tetrazolyl)methyl]-N-(2-furanylmethyl)methanamine is an aromatic amine.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in the synthesis of labeled compounds for research purposes. For instance, Hicks et al. (1984) described the synthesis of a related compound, 4-(2-chlorophenyl)-1,6-dihydro-1,3,9-trimethylimidazo[1,2-a]pyrazolo-[4,3-f] [1,4]diazepine-9-14C, which involved a six-step reaction sequence yielding a product with a specific activity of 8.31 mCi/mmol Hicks et al., 1984.

Biological Activities and Applications

  • The compound has a structural similarity with compounds known for their pharmacological activities. For instance, Vukics et al. (2002) reported an improved industrial synthesis of sertraline hydrochloride, a very effective antidepressant Vukics et al., 2002.
  • Kamaraj et al. (2021) explored the crystal structure and theoretical investigations of a structurally related compound and evaluated it as a potential cancer inhibitor through molecular docking studies Kamaraj et al., 2021.
  • Al-Hourani et al. (2015) performed docking studies and crystal structure analysis of tetrazole derivatives, revealing their potential as COX-2 inhibitors Al-Hourani et al., 2015.

Chemical and Material Science Applications

  • Choi et al. (2015) studied cobalt(II) complexes containing N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands, showing the formation of four-coordinate or five-coordinate complexes as a function of the N′-substitution group Choi et al., 2015.
  • Basu et al. (2014) synthesized iron(III) complexes that showed photocytotoxic properties and potential for cellular imaging in red light Basu et al., 2014.

properties

Product Name

1-(2-chlorophenyl)-N-[(1-cyclopentyl-5-tetrazolyl)methyl]-N-(2-furanylmethyl)methanamine

Molecular Formula

C19H22ClN5O

Molecular Weight

371.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-[(1-cyclopentyltetrazol-5-yl)methyl]-N-(furan-2-ylmethyl)methanamine

InChI

InChI=1S/C19H22ClN5O/c20-18-10-4-1-6-15(18)12-24(13-17-9-5-11-26-17)14-19-21-22-23-25(19)16-7-2-3-8-16/h1,4-6,9-11,16H,2-3,7-8,12-14H2

InChI Key

OKRUNHSVYVBMBF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=NN=N2)CN(CC3=CC=CC=C3Cl)CC4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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